

An In-depth Technical Guide to the Structure Elucidation of Nicotinonitrile 1-oxide

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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound with the chemical formula $C_6H_4N_2O$.^[1]^[2] Its structure, featuring a pyridine N-oxide ring substituted with a nitrile group, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the analytical techniques and experimental data integral to the elucidation of its molecular structure. The methodologies detailed herein are crucial for the characterization of novel compounds in drug discovery and development.

Synthesis of Nicotinonitrile 1-oxide

The synthesis of **Nicotinonitrile 1-oxide** is typically achieved through the oxidation of nicotinonitrile. A common laboratory-scale procedure involves the following steps:

Experimental Protocol: Synthesis

Materials:

- Nicotinonitrile
- Hydrogen peroxide (30% solution)

- Sulfuric acid
- A suitable catalyst, such as silicomolybdic acid or phosphotungstic acid[3][4][5]
- Water

Procedure:

- In a reaction flask, nicotinonitrile is dissolved in water containing a catalytic amount of sulfuric acid and the chosen catalyst.[3][4][5]
- The mixture is heated to a temperature between 75-95 °C.[3][4][5]
- 30% hydrogen peroxide is added dropwise to the heated solution over a period of 10-18 hours, maintaining the reaction temperature.[3][4][5]
- After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 6-8 hours to ensure the completion of the oxidation.[5]
- The reaction mixture is then cooled to below 15 °C, allowing the product to precipitate.[5]
- The solid product is collected by filtration, washed with cold water, and dried to yield **Nicotinonitrile 1-oxide**.[3][4][5]

The logical workflow for the synthesis is depicted in the following diagram:



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Synthesis Workflow Diagram

Spectroscopic and Spectrometric Characterization

The structural elucidation of **Nicotinonitrile 1-oxide** relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **Nicotinonitrile 1-oxide** is not readily available in the searched literature, data for the closely related compound, nicotinic acid N-oxide, can provide valuable comparative insights into the expected chemical shifts.

Table 1: Comparative ^1H and ^{13}C NMR Data of Nicotinic Acid N-Oxide

^1H NMR (DMSO-d ₆ , 500 MHz)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	7.53-7.55	dd	6.8, 7.5
Ar-H	7.76-7.78	d	8
Ar-H	8.42-8.44	dd	0.7, 6.4
Ar-H	8.48	s	
^{13}C NMR (DMSO-d ₆ , 125 MHz)	Chemical Shift (ppm)		
Ar-C	126.1		
Ar-C	127.2		
Ar-C	131.1		
Ar-C	139.4		
Ar-C	142.6		
Ar-C	164.7		
Data obtained for Nicotinic Acid N-Oxide. ^[6]			

Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumental Parameters (Typical for a 500 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.



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NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in **Nicotinonitrile 1-oxide**. The spectrum would be expected to show characteristic peaks for the C≡N stretch, the N-O stretch, and aromatic C-H and C=C vibrations.

Table 2: Expected FTIR Absorption Bands for **Nicotinonitrile 1-oxide**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
C≡N Stretch	2240-2220	Medium
Aromatic C=C Stretch	1600-1450	Medium
N-O Stretch	1300-1200	Strong
Aromatic C-H Bend	900-675	Strong

Note: These are general ranges and the exact positions can vary.

Sample Preparation:

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.



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FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Nicotinonitrile 1-oxide** ($C_6H_4N_2O$), the expected molecular ion peak $[M]^+$ would be at an m/z of approximately 120.11.

Table 3: Predicted Mass Spectrometry Data for **Nicotinonitrile 1-oxide**

Ion	m/z (Expected)	Possible Identity
$[M]^+$	120	Molecular Ion
$[M-O]^+$	104	Loss of Oxygen
$[M-CN]^+$	94	Loss of Nitrile Group
$[C_5H_4N]^+$	78	Pyridyl Cation

Sample Introduction:

- A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization:

- Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for ionizing small organic molecules.

Mass Analysis:

- The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

- An electron multiplier or other detector records the abundance of each ion.



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Mass Spectrometry Workflow

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure of pure **Nicotinonitrile 1-oxide** was not found in the searched literature, the crystal structure of a cobalt(II) complex, tetrakis(3-cyanopyridine N-oxide- κ O)bis(thiocyanato- κ N)cobalt(II), has been reported, providing precise geometric parameters for the coordinated **Nicotinonitrile 1-oxide** ligand.^{[4][7]}

Table 4: Selected Bond Lengths and Angles for Coordinated **Nicotinonitrile 1-oxide**

Bond	Length (Å)	Angle	Degree (°)
Co1—O21	2.0985 (9)	O11—Co1—O21	89.63 (4)
Co1—O11	2.1019 (10)	O11—Co1—N1	89.47 (5)
N11—C15	1.458 (2)	C12—N11—C15	119.33 (12)
N11—C12	1.348 (2)	C12—N11—O11	119.89 (11)
N11—O11	1.332 (1)	C15—N11—O11	120.78 (12)
N12—C14	1.141 (2)	C13—C14—N12	178.9 (2)
C11—C12	1.378 (2)	N11—C12—C11	120.84 (14)
C11—H11	0.9300	C12—C11—H11	120.0
C13—C14	1.444 (2)	C11—C13—C14	120.17 (14)

Data from the crystal structure of [Co(SCN)2(C6H4N2O)4].^[4]

Experimental Protocol: X-ray Crystallography

Crystal Growth:

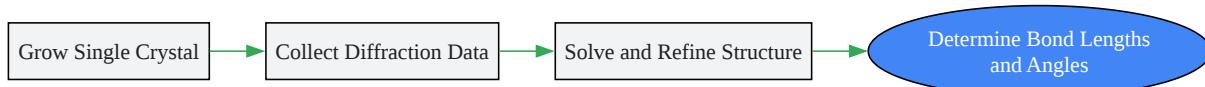
- Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method for growing single crystals.

Data Collection:

- A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
- The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.

Structure Solution and Refinement:

- The diffraction data is processed to determine the unit cell dimensions and space group.
- The positions of the atoms in the crystal lattice are determined using computational methods.
- The structural model is refined to best fit the experimental data.



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X-ray Crystallography Workflow

Conclusion

The structure of **Nicotinonitrile 1-oxide** is unequivocally established through a combination of synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic compounds. The precise determination of its molecular geometry is fundamental for understanding its chemical reactivity and potential applications in various scientific fields, including drug design and materials science.

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